molecular formula C9H8O3 B8522291 2-Methoxy-1,3-benzenedicarboxaldehyde CAS No. 1951-37-7

2-Methoxy-1,3-benzenedicarboxaldehyde

Cat. No.: B8522291
CAS No.: 1951-37-7
M. Wt: 164.16 g/mol
InChI Key: UCSQZOJYEKEZID-UHFFFAOYSA-N
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Description

2-Methoxy-1,3-benzenedicarboxaldehyde is an aromatic dialdehyde derivative featuring a methoxy group (-OCH₃) at the 2-position and two aldehyde (-CHO) groups at the 1- and 3-positions of the benzene ring. This compound serves as a critical precursor in synthesizing polydentate ligands and Schiff bases, which are widely utilized in coordination chemistry and materials science .

Synthesis:
The compound is synthesized via solventless grinding of 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde with primary amines, followed by sodium borohydride reduction. Subsequent reactions with phosgene and aniline in the presence of pyridine yield structurally complex ligands (e.g., S1 and S2) . Alternative protocols involve decarborane-mediated methoxylation under nitrogen atmospheres, achieving yields up to 80% after recrystallization .

Properties

CAS No.

1951-37-7

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-methoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H8O3/c1-12-9-7(5-10)3-2-4-8(9)6-11/h2-6H,1H3

InChI Key

UCSQZOJYEKEZID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C=O)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Replaces the methoxy group with a hydroxyl (-OH) at position 2 and retains a methyl (-CH₃) group at position 5.

Synthesis :
Produced via solventless grinding of 2-hydroxy-5-methylisophthalaldehyde with amines, followed by sodium borohydride reduction .

Key Differences :

  • The hydroxyl group enhances hydrogen-bonding capacity, improving solubility in polar solvents compared to the methoxy analog.
  • Higher reactivity in oxidation reactions due to the phenolic -OH group .

2-Hydroxy-5-tert-Butyl-1,3-Benzenedicarboxaldehyde

Structural Differences :

  • Features a bulky tert-butyl (-C(CH₃)₃) group at position 5 instead of methyl.

Key Differences :

  • The tert-butyl group increases steric hindrance, reducing reaction rates in nucleophilic substitutions but enhancing thermal stability .
  • Improved solubility in non-polar solvents compared to the methyl or methoxy derivatives .

(E)-2-Methoxy-1,4-Naphthoquinone-1-Oxime (Z-4-2)

Structural Differences :

  • A naphthoquinone derivative with a methoxy group at position 2 and an oxime (-NOH) group at position 1.

Synthesis :
Isolated from Streptomyces djakartensis fermentation broth via bioassay-guided fractionation .

Key Differences :

  • The quinone-oxime structure confers redox activity, absent in benzenedicarboxaldehydes.
  • Broader bioactivity spectrum due to the naphthoquinone scaffold .

2-Hydroxy-3-Methoxymethyl-5-Methylbenzaldehyde

Structural Differences :

  • Substitutes the 2-methoxy group with a hydroxymethyl (-CH₂OCH₃) side chain.

Synthesis :
Derived from 2-hydroxy-5-methyl-1,3-benzenedicarboxaldehyde via decarborane-mediated methoxylation .

Key Differences :

  • The methoxymethyl side chain enhances conformational flexibility, enabling diverse solid-state packing arrangements .

Preparation Methods

Reaction Conditions and Optimization

  • Starting Material : 2-Methoxyphenol.

  • Reagents : HMTA (2.5–3.0 equivalents), TFA (solvent).

  • Temperature : Reflux at 80–100°C for 8–12 hours.

  • Yield : 60–75% (extrapolated from analogous syntheses).

The methoxy group at position 2 directs formylation to positions 1 and 3. A modified protocol for 4-substituted phenols demonstrated that steric hindrance from substituents (e.g., tert-butyl) improves regioselectivity. For 2-methoxyphenol, optimal yields require strict control of HMTA stoichiometry and reaction time to avoid over-formylation.

Stepwise Synthesis from Benzoic Acid Derivatives

A patent-described method for 2-methoxy-4-cyanobenzaldehyde was adapted for the target compound by altering substitution patterns. The synthesis proceeds through acyl chloride formation, amidation, dehydration, bromination, and hydrolysis.

Synthetic Pathway

  • Acyl Chloride Formation :

    • 2-Methoxy-1,3-benzoic acid reacts with thionyl chloride (SOCl₂) at 80°C for 2 hours (95% yield).

  • Amidation :

    • Reaction with ammonia yields 2-methoxy-1,3-benzamide (86% yield).

  • Dehydration to Nitrile :

    • Treatment with P₂O₅ or POCl₃ converts the amide to 2-methoxy-1,3-benzonitrile (80–85% yield).

  • Bromination :

    • N-Bromosuccinimide (NBS) in carbon tetrachloride at 75°C introduces bromine at the methyl group (95% yield).

  • Hydrolysis to Aldehyde :

    • Acidic hydrolysis (H₂SO₄, H₂O) at 60°C for 2 hours yields the dialdehyde (90% yield).

Challenges

  • Multi-step process with cumulative yield ~60%.

  • Hazardous solvents (e.g., CCl₄) limit industrial scalability.

Oxidative Deamination Using Selectfluor

A modern approach employs Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) to oxidize benzylic amines to aldehydes. For this compound, the precursor 2-methoxy-1,3-benzenedimethylamine is required.

Reaction Protocol

  • Precursor Synthesis : Reduction of 2-methoxy-1,3-dicyanobenzene to the diamine using LiAlH₄ (hypothetical pathway).

  • Oxidation : Selectfluor (2.2 equivalents) in acetonitrile/water (24:1 v/v) at 25°C for 12 hours.

  • Yield : ~85% (based on analogous oxidative deamination of 1,3-benzenedimethylamine).

Advantages

  • Catalyst-free, mild conditions.

  • Avoids toxic reagents like CrO₃ or KMnO₄.

Oxidation of 2-Methoxy-1,3-benzenedimethanol

Diol precursors can be oxidized to dialdehydes using activated manganese dioxide (MnO₂).

Procedure

  • Diol Synthesis : Reduction of 2-methoxy-1,3-dicyanobenzene with LiAlH₄ yields 2-methoxy-1,3-benzenedimethanol.

  • Oxidation : Activated MnO₂ in acetonitrile at 80°C for 24 hours.

  • Yield : 63–84% (observed in analogous diol oxidations).

Limitations

  • Requires high-purity diol precursor.

  • MnO₂ must be freshly activated to prevent incomplete oxidation.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentsYieldScalabilityPracticality
Duff Reaction2-MethoxyphenolHMTA, TFA60–75%HighModerate (TFA use)
Stepwise Synthesis2-Methoxybenzoic AcidSOCl₂, NBS, H₂SO₄~60%LowLow (multi-step)
Oxidative Deamination2-Methoxy-1,3-diamineSelectfluor, H₂O~85%ModerateHigh (mild conditions)
Diol Oxidation2-Methoxy-1,3-diolMnO₂63–84%ModerateModerate (diol access)

Q & A

Q. Basic

  • ¹H/¹³C NMR : Diagnostic peaks include aldehyde protons (δ 9.8–10.2 ppm) and methoxy groups (δ 3.8–4.0 ppm). Aromatic protons show splitting patterns dependent on substitution .
  • FT-IR : Confirm aldehyde C=O stretches (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹).
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate purity and structural integrity .

How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?

Advanced
The methoxy group acts as an electron-donating substituent, enhancing the electron density on the aromatic ring and stabilizing metal-ligand complexes. Steric hindrance from the methoxy group can limit axial coordination in homo-binuclear complexes (e.g., Cu(II) or Zn(II)). For example, in Cu(II) complexes, the methoxy group’s position directs the geometry (square planar vs. tetrahedral) and magnetic moment (µeff ~1.73 BM) . UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry (redox potentials) are critical for probing electronic effects.

What safety protocols are essential when handling this compound?

Q. Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Avoid latex gloves due to permeability .
  • Ventilation : Use fume hoods to minimize inhalation risks.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.

How can contradictory biological activity data for derivatives of this compound be resolved?

Advanced
Contradictions often arise from assay conditions or substituent variations. For example:

  • IC50 Variability : A thiazole derivative showed IC50 = 0.5 µM against MAGL, while sulfonamide analogs exhibited lower potency (IC50 = 10 µM). This disparity is attributed to the sulfonyl fluoride group’s electrophilicity enhancing covalent binding .
  • Assay Optimization : Standardize assays using recombinant enzymes (vs. cell lysates) and control for solvent effects (e.g., DMSO ≤0.1%). Dose-response curves (3–5 replicates) and statistical validation (e.g., ANOVA) are critical .

What strategies improve the stability of this compound in aqueous solutions?

Q. Advanced

  • pH Control : Maintain solutions at pH 5–6 (acetate buffer) to prevent aldehyde hydration or oxidation.
  • Antioxidants : Add 0.1% BHT or ascorbic acid to inhibit radical-mediated degradation.
  • Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in anhydrous solvents (e.g., DMSO) before use .

How does the methoxy substituent affect the compound’s application in materials science?

Advanced
The methoxy group enhances solubility in organic solvents (e.g., THF, chloroform), facilitating its use in polymer precursors or metal-organic frameworks (MOFs). For instance, in MOF synthesis, the dialdehyde’s rigidity and chelating ability enable stable coordination networks. Computational modeling (DFT) predicts bond angles and lattice parameters, guiding crystal engineering .

What are the environmental implications of this compound, and how can ecotoxicity be assessed?

Basic
Current ecotoxicity data are limited. Standardized OECD tests (e.g., Daphnia magna acute toxicity) are recommended. Preliminary biodegradability can be assessed via closed-bottle tests (OECD 301D). Proper disposal through licensed hazardous waste facilities is mandatory to prevent environmental release .

How can researchers design homo-binuclear metal complexes using this compound, and what analytical methods validate their structures?

Q. Advanced

  • Synthesis : React the dialdehyde with diamine linkers (e.g., 1,2-diaminoethane) to form Schiff base ligands, followed by metalation with Cu(II) or Zn(II) salts.
  • Characterization :
    • X-ray Crystallography : Resolve metal-ligand bond lengths and coordination geometry.
    • EPR Spectroscopy : Detect Cu(II) spin states (e.g., g∥ = 2.20, g⟂ = 2.05) .
    • Magnetic Susceptibility : Confirm antiferromagnetic coupling in binuclear complexes.

Notes

  • Methodology Focus : Emphasized experimental design, data interpretation, and best practices.
  • Advanced vs. Basic : Clear demarcation through labeling and technical depth.

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